![molecular formula C17H18ClN7O B2760722 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone CAS No. 920389-39-5](/img/structure/B2760722.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone” is a complex organic molecule. It has a molecular formula of C23H31N7O and an average mass of 421.539 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a benzyl group, a piperazine ring, and a chloroethanone moiety .Aplicaciones Científicas De Investigación
a. c-Met Inhibition: Structures containing this heterocyclic nucleus have been investigated for their mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib (Structure A) features a similar substructure . Researchers have explored derivatives containing this scaffold for their anti-cancer properties.
b. GABA A Modulation: The compound has demonstrated allosteric modulating activity on GABA A receptors (Structure B) . GABA A receptors play a crucial role in neurotransmission and are relevant targets for anxiety and epilepsy treatments.
Polymer Chemistry
The heterocyclic nucleus has been incorporated into polymers for various applications:
a. Solar Cells: Researchers have used these structures as building blocks in polymer materials for solar cells (Structure C) . The unique electronic properties of the fused triazole-pyrazine/pyridazine system contribute to efficient energy conversion.
Enzyme Inhibition
The compound has shown inhibitory activity against specific enzymes:
a. (\beta)-Secretase 1 (BACE-1) Inhibition: Structures containing this heterocyclic nucleus have been evaluated for their BACE-1 inhibitory properties (Structure D) . BACE-1 inhibitors are relevant in Alzheimer’s disease research.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in cell survival, growth, differentiation, and tumour formation .
Mode of Action
The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is known to activate several downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell survival, growth, and proliferation. By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and survival .
Result of Action
The compound has shown potent anticancer activity in vitro . It has been found to be cytotoxic against MCF-7 and A-549 cancer cell lines . The compound’s action results in the induction of apoptosis, or programmed cell death, in these cancer cells .
Propiedades
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-10-14(26)23-6-8-24(9-7-23)16-15-17(20-12-19-16)25(22-21-15)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHRQYTERYJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)


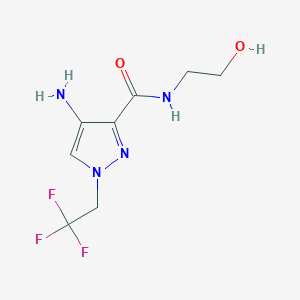
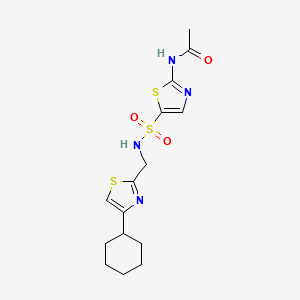


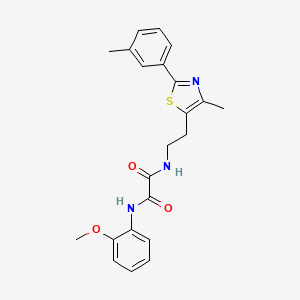
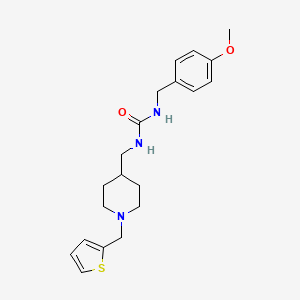
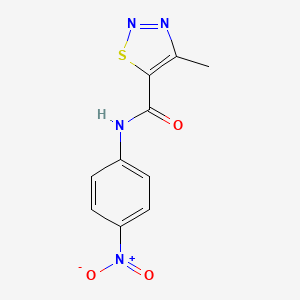
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)